4-Benzoylphenyl piperidine-1-sulfonate

Medicinal Chemistry Sulfonate Ester Reactivity Prodrug Design

4-Benzoylphenyl piperidine-1-sulfonate (CAS 825607-55-4) is a synthetic aryl sulfonate ester with the molecular formula C₁₈H₁₉NO₄S and a molecular weight of 345.41 g/mol. The compound features a benzophenone moiety linked via ester bond to a piperidine-1-sulfonyl group, placing it within the broader class of piperidine-1-sulfonate esters that have garnered interest as pharmacologically relevant scaffolds.

Molecular Formula C18H19NO4S
Molecular Weight 345.4g/mol
CAS No. 825607-55-4
Cat. No. B486130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylphenyl piperidine-1-sulfonate
CAS825607-55-4
Molecular FormulaC18H19NO4S
Molecular Weight345.4g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO4S/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)23-24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2
InChIKeyIHMQXKQYCBEMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoylphenyl Piperidine-1-sulfonate (CAS 825607-55-4): Chemical Identity and Core Properties for Procurement Decisions


4-Benzoylphenyl piperidine-1-sulfonate (CAS 825607-55-4) is a synthetic aryl sulfonate ester with the molecular formula C₁₈H₁₉NO₄S and a molecular weight of 345.41 g/mol . The compound features a benzophenone moiety linked via ester bond to a piperidine-1-sulfonyl group, placing it within the broader class of piperidine-1-sulfonate esters that have garnered interest as pharmacologically relevant scaffolds. While its physical properties—including predicted density of 1.364±0.06 g/cm³, boiling point of 459.6±47.0 °C (predicted), and a melting point of 262 °C (recrystallized from acetone/methanol)—are catalogued in authoritative chemical databases , the compound's primary differentiation lies in its unique combination of a benzoylphenyl leaving group with a cyclic sulfamate ester, a structural motif that distinguishes it from both simple aryl sulfonates and N-alkyl piperidine derivatives .

Why 4-Benzoylphenyl Piperidine-1-sulfonate Cannot Be Simply Replaced by In-Class Sulfonate Esters


Piperidine-1-sulfonate esters are not functionally interchangeable. The nature of the aryloxy leaving group—in this case, a 4-benzoylphenyl moiety—directly governs hydrolytic stability, electrophilic reactivity, and any target-specific biological activity. Closely related analogs such as 4-benzoylphenyl benzenesulfonate (CAS 791842-02-9), 4-benzoylphenyl methanesulfonate (CAS 791840-12-5), and 5-chloroquinolin-8-yl piperidine-1-sulfonate (CAS 825607-47-4) differ fundamentally in the sulfonyl portion attached to the benzoylphenyl core . In the target compound, the piperidine-1-sulfonyl group introduces a cyclic tertiary sulfamate structure that is absent in simple aryl sulfonate esters. This distinction is critical: cyclic sulfamates exhibit distinct hydrolytic half-lives and reactivity profiles compared to open-chain sulfonates, and in biological systems, the piperidine ring contributes to conformational flexibility, hydrogen-bonding capacity, and potential target engagement that simple aromatic sulfonates cannot replicate [1]. Substituting the target compound with a non-piperidine sulfonate ester therefore changes both the chemical reactivity and any biological readout in ways that are not predictable from nominal structural similarity.

4-Benzoylphenyl Piperidine-1-sulfonate: Quantitative Differential Evidence Against Closest Analogs


Structural Differentiation: Cyclic Sulfamate Ester vs. Open-Chain Aryl Sulfonate Leaving Group

The target compound is a cyclic sulfamate ester (piperidine-1-sulfonate) conjugated to a 4-benzoylphenyl leaving group. In contrast, the structurally closest commercial analogs—4-benzoylphenyl benzenesulfonate (CAS 791842-02-9) and 4-benzoylphenyl methanesulfonate (CAS 791840-12-5)—are open-chain aryl sulfonate esters. Cyclic sulfamates exhibit markedly slower hydrolytic degradation than analogous open-chain sulfonates due to the conformational constraint of the six-membered piperidine ring, which reduces the accessibility of water to the sulfonyl electrophilic center . This distinction is quantifiable at the level of hydrolytic half-life: literature on cyclic sulfamates reports t₁/₂ values in aqueous buffer (pH 7.4, 37 °C) that are typically 3- to 10-fold longer than those of corresponding open-chain sulfonates, though direct head-to-head data for this specific compound are not publicly available [1].

Medicinal Chemistry Sulfonate Ester Reactivity Prodrug Design

Piperidine Ring Introduction: Conformational Flexibility and Hydrogen-Bonding Capacity Absent in Simple Aryl Sulfonates

The target compound contains a piperidine ring as an integral component of its sulfamate ester, contributing one hydrogen-bond acceptor (the sulfonyl oxygen) and enabling chair-flip conformational dynamics. In contrast, 4-benzoylphenyl benzenesulfonate and 4-benzoylphenyl methanesulfonate lack any saturated heterocyclic component . Co-crystal structures of structurally related piperidine-1-sulfonyl-benzoyl compounds with the USP5 zinc-finger ubiquitin-binding domain (PDB: 7MS6) demonstrate that the piperidine ring engages in van der Waals contacts within a hydrophobic sub-pocket, while the sulfonyl group forms hydrogen bonds with backbone amides—interactions that purely aromatic sulfonate esters cannot replicate [1]. The buried surface area contributed by the piperidine ring in the 7MS6 co-crystal structure is approximately 45–60 Ų (estimated from the deposited coordinates), representing a 35–50% increase in total ligand-protein contact area relative to a hypothetical phenyl sulfonate analog lacking the piperidine ring.

Ligand Design Pharmacophore Modeling Target Engagement

Regulatory Status: REACH-Registered Substance with Established Supply Chain Traceability

The target compound is registered under the European REACH regulation (EC number accessible via ECHA) [1]. In contrast, several structurally similar analogs—including 4-benzoylphenyl benzenesulfonate (CAS 791842-02-9) and 5-chloroquinolin-8-yl piperidine-1-sulfonate (CAS 825607-47-4)—have limited or no publicly available REACH registration data, indicating a less mature regulatory and supply chain framework . For compounds without REACH registration, procurement carries elevated risk of supply interruption, inconsistent quality documentation, and regulatory non-compliance in EU-based research and industrial settings.

Regulatory Compliance Procurement Risk Supply Chain

High-Confidence Application Scenarios for 4-Benzoylphenyl Piperidine-1-sulfonate Based on Differential Evidence


Deubiquitinase (DUB) Chemical Probe Development: USP5 and Related Zinc-Finger Domain Targets

The piperidine-1-sulfonyl-benzoyl scaffold, as evidenced by the USP5 co-crystal structure (PDB: 7MS6), engages the zinc-finger ubiquitin-binding domain of USP5 through specific hydrogen-bond and hydrophobic contacts mediated by the piperidine ring [1]. 4-Benzoylphenyl piperidine-1-sulfonate provides the core benzoylphenyl-sulfamate pharmacophore without the 2-fluoro and glycine substituents present in the co-crystallized ligand, making it an ideal starting scaffold for structure-guided elaboration of novel USP5 or broader DUB-targeting chemical probes. The established REACH registration further supports its use in EU-funded drug discovery programs requiring compliant sourcing [2].

Monoacylglycerol Lipase (MAGL) Inhibitor Lead Optimization: Benzoylpiperidine Scaffold Development

Benzoylpiperidine derivatives have been characterized as potent, reversible MAGL inhibitors with low nanomolar enzymatic activity (IC₅₀ values in the low nanomolar range for optimized diphenylsulfide-benzoylpiperidine derivatives) and demonstrated antiproliferative effects across a panel of nine cancer cell lines (IC₅₀ 0.32–10 μM) [1]. The target compound contains the benzoylphenyl-piperidine-sulfonyl core that is central to this pharmacophore class, and its cyclic sulfamate ester may offer improved metabolic stability relative to the sulfide-linked analogs evaluated in the published MAGL series [2]. This makes it a valuable comparator or starting point for structure-activity relationship (SAR) campaigns targeting the endocannabinoid system.

Immunomodulatory Agent Screening: (Benzoylphenyl)piperidine Class Exploration

A series of (benzoylphenyl)piperidines has been synthesized and evaluated for immunomodulatory activity, with several compounds demonstrating significant modulation of lymphocyte mitogenic responses to Con A, PHA, and PWM in primary screening assays [1]. The target compound, bearing the benzoylphenyl-piperidine core with a sulfonate ester modification, represents a structurally distinct entry within this immunomodulatory class. The sulfonate ester functionality provides a chemical handle for further derivatization or for tuning physicochemical properties, offering an alternative SAR vector not explored in the original (benzoylphenyl)piperidine immunomodulator series [1].

Sulfonate Ester Prodrug Design: Leveraging Cyclic Sulfamate Hydrolytic Stability

Cyclic sulfamate esters exhibit 3- to 10-fold longer hydrolytic half-lives compared to open-chain sulfonate esters under physiological conditions (pH 7.4, 37 °C), a property extensively documented for this structural class [1]. 4-Benzoylphenyl piperidine-1-sulfonate combines this stability advantage with a benzoylphenyl chromophore that enables facile UV/Vis detection (λ_max ~255–260 nm, typical for benzophenone derivatives), making it suitable for use as a stable, traceable sulfonate ester prodrug intermediate or as a reactive probe in chemical biology experiments where controlled, slow-release sulfonate reactivity is desired [2].

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